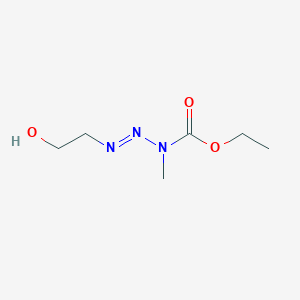
Ethyl N-(2-hydroxyethyldiazenyl)-N-methylcarbamate
Cat. No. B056753
Key on ui cas rn:
113274-26-3
M. Wt: 175.19 g/mol
InChI Key: SKTSRPYOEYXHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04923970
Procedure details


A solution of triphenylphosphine (5.89 g, 2.25×10-2 mol) and 3-carboethoxy-1-(2 hydroxyethyl)-3-methyltriazene, 5b, (2.9 g, 2.0×10 -2 mol) in 50 mL of carbon tetrachloride (dried over 3A molecular sieves) was refluxed overnight under nitrogen. The reaction mixture was cooled to room temperature and diluted with pentane (250 mL). After standing at 10° C. overnight, the reaction mixture was filtered through a pad of Celite to remove precipitated triphenylphosphine oxide. The filtrate was concentrated on a rotary evaporator at 220° C., the residue (4.2 g) was dissolved in a minimum amount of ether and chromatographed on a column of 35 g of Silica Gel 60 packed in 10% ether in pentane and eluted with 600 mL of this same solvent mixture. Evaporation of the eluent on a rotary evaporator and vacuum transfer (40° C./0.005 mm) of the residue gave 1.94 g 0.0119 mol, 59.6%) of 3-acetyl-1-(2-chloroethyl)-3-methyltriazene, 6b; IR (CCl4) 2970, 1710, 1515, 1145, 990 cm10-1 ; UV (CH3CN) λmax 238 (log ε 4.23); 1H NMR (CDCl3, Me4Si) δ 3.45 (CH3,s), 3.23 (N--CH3, s), 3.90 (Cl--CH2,t,J=5.5 Hz), 4.12 (CH2 -N,t,J=5.5 Hz); proton decoupled 13C NMR (CDCl3, Me4Si) δ 21.85 (CH3 (, 26.92 (N--C H3), 41.78 Cl--CH2), 62.68 (CH2 --N), 63.17 (0--CH2CH3), 173.0 (C=0); exact mass calcd. m/z for C5H10N3OC1 163.0512, found 163.0506 (by EI).

Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name
Identifiers


|
REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(N(C)N=NCCO)(OCC)=O.[C:32]([N:35]([CH3:41])[N:36]=[N:37][CH2:38][CH2:39]O)(=[O:34])[CH3:33].C(Cl)(Cl)(Cl)[Cl:43]>CCCCC>[C:32]([N:35]([CH3:41])[N:36]=[N:37][CH2:38][CH2:39][Cl:43])(=[O:34])[CH3:33]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.89 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OCC)N(N=NCCO)C
|
|
Name
|
|
|
Quantity
|
2.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)N(N=NCCO)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtered through a pad of Celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitated triphenylphosphine oxide
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated on a rotary evaporator at 220° C.
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue (4.2 g) was dissolved in a minimum amount of ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed on a column of 35 g of Silica Gel 60
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with 600 mL of this same solvent mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the eluent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
on a rotary evaporator and vacuum transfer (40° C./0.005 mm) of the residue
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
